Cas no 80842-08-6 (Acetic acid,2-(4-chlorophenoxy)-, (1-methyl-3-piperidinyl)methyl ester, hydrochloride (1:1))

Acetic acid,2-(4-chlorophenoxy)-, (1-methyl-3-piperidinyl)methyl ester, hydrochloride (1:1) structure
80842-08-6 structure
Product name:Acetic acid,2-(4-chlorophenoxy)-, (1-methyl-3-piperidinyl)methyl ester, hydrochloride (1:1)
CAS No:80842-08-6
MF:C15H21Cl2NO3
MW:334.238142728806
CID:721494

Acetic acid,2-(4-chlorophenoxy)-, (1-methyl-3-piperidinyl)methyl ester, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Acetic acid,2-(4-chlorophenoxy)-, (1-methyl-3-piperidinyl)methyl ester, hydrochloride (1:1)
    • (1-methyl-3-piperidinyl)methyl (4-chlorophenoxy)acetate hydrochloride
    • (1-methylpiperidin-1-ium-3-yl)methyl 2-(4-chlorophenoxy)acetate,chloride
    • PM 170
    • (4-Chlorophenoxy)acetic acid (1-methyl-3-piperidinyl)methyl ester hydrochloride
    • 3-Hydroxymethyl-N-methylpiperidine (4-chlorophenoxy)acetate hydrochloride
    • 3-Piperidinemethanol, 1-methyl-, (p-chlorophenoxy)acetate, hydrochloride
    • Acetic acid, (4-chlorophenoxy)-, (1-methyl-3-piperidinyl)methyl ester, hydrochloride
    • Einecs 279-575-7
    • Inchi: 1S/C15H20ClNO3.ClH/c1-17-8-2-3-12(9-17)10-20-15(18)11-19-14-6-4-13(16)5-7-14;/h4-7,12H,2-3,8-11H2,1H3;1H
    • InChI Key: JHJOZTMFSDMYCE-UHFFFAOYSA-N
    • SMILES: C(OCC1CCCN(C)C1)(=O)COC1=CC=C(Cl)C=C1.[H]Cl

Computed Properties

  • Exact Mass: 333.089849
  • Monoisotopic Mass: 333.089849
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 306
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40

Experimental Properties

  • Boiling Point: 385.7°C at 760 mmHg
  • Flash Point: 187.1°C

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